molecular formula C8H12N2 B11817469 2-(5-Methylpyridin-3-YL)ethanamine

2-(5-Methylpyridin-3-YL)ethanamine

Cat. No.: B11817469
M. Wt: 136.19 g/mol
InChI Key: UQUMRBZCKOHHLI-UHFFFAOYSA-N
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Description

2-(5-Methylpyridin-3-YL)ethanamine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylpyridin-3-YL)ethanamine can be achieved through several methods. One common approach involves the alkylation of 5-methylpyridine with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and the use of advanced catalysts to optimize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylpyridin-3-YL)ethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: It can be reduced to form more saturated amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce more saturated amine derivatives.

Scientific Research Applications

2-(5-Methylpyridin-3-YL)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Methylpyridin-3-YL)ethanamine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methylpyridin-2-YL)ethanamine
  • 2-(4-Methylpyridin-3-YL)ethanamine
  • 2-(5-Ethylpyridin-3-YL)ethanamine

Uniqueness

2-(5-Methylpyridin-3-YL)ethanamine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in certain synthetic and research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

2-(5-methylpyridin-3-yl)ethanamine

InChI

InChI=1S/C8H12N2/c1-7-4-8(2-3-9)6-10-5-7/h4-6H,2-3,9H2,1H3

InChI Key

UQUMRBZCKOHHLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)CCN

Origin of Product

United States

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